Enhanced GSK-3β Inhibitory Potency via 4-Fluorophenyl
In a direct head-to-head comparison within a tetrahydroindazole series targeting GSK-3β, the compound incorporating the 4-fluorophenyl N1-substituent (exemplified by target compound scaffold) demonstrates a significant increase in inhibitory potency relative to its 3-pyridyl analog. The 4-fluorophenyl derivative achieved an IC50 of 8 nM, representing a 12.5-fold improvement over the 3-pyridyl derivative which showed an IC50 of 100 nM when the 5-position ester group is comparable [1].
| Evidence Dimension | Kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 8 nM against GSK-3β |
| Comparator Or Baseline | 1-(3-pyridyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate derivative: IC50 = 100 nM |
| Quantified Difference | 12.5-fold greater potency for the 4-fluorophenyl scaffold |
| Conditions | In vitro GSK-3β kinase inhibition assay, ATP concentration at Km, as described in patent SAR tables. |
Why This Matters
This quantitative potency differential demonstrates that the 4-fluorophenyl group critically dictates target engagement, making this compound a demonstrably superior starting point for lead optimization.
- [1] WO2005/047266 A1. Indazole Derivative and Pharmaceutical Composition Containing the Same. Patent describing SAR of tetrahydroindazole GSK-3β inhibitors, including comparative IC50 data for 4-fluorophenyl vs. heteroaryl substituents. View Source
